molecular formula C13H15ClF3NO2 B2934973 (S)-alpha-(2-Trifluoromethyl-benzyl)-proline-HCl CAS No. 1373512-28-7

(S)-alpha-(2-Trifluoromethyl-benzyl)-proline-HCl

Cat. No.: B2934973
CAS No.: 1373512-28-7
M. Wt: 309.71
InChI Key: QPPCFWJBYPCNKR-YDALLXLXSA-N
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Description

(S)-alpha-(2-Trifluoromethyl-benzyl)-proline-HCl is a chiral compound that belongs to the class of proline derivatives. It is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to the alpha carbon of the proline ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-alpha-(2-Trifluoromethyl-benzyl)-proline-HCl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available (S)-proline and 2-trifluoromethyl-benzyl bromide.

    Nucleophilic Substitution: The (S)-proline undergoes nucleophilic substitution with 2-trifluoromethyl-benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Hydrochloride Salt Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-alpha-(2-Trifluoromethyl-benzyl)-proline-HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-alpha-(2-Trifluoromethyl-benzyl)-proline-HCl has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways, particularly those involving proline-rich regions.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals, where its trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • (S)-alpha-(2-Fluoromethyl-benzyl)-proline-HCl
  • (S)-alpha-(2-Chloromethyl-benzyl)-proline-HCl
  • (S)-alpha-(2-Bromomethyl-benzyl)-proline-HCl

Uniqueness

(S)-alpha-(2-Trifluoromethyl-benzyl)-proline-HCl stands out due to the presence of the trifluoromethyl group, which imparts unique physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity. These characteristics make it a valuable compound in drug discovery and development, as well as in various industrial applications.

Properties

IUPAC Name

(2S)-2-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-5-2-1-4-9(10)8-12(11(18)19)6-3-7-17-12;/h1-2,4-5,17H,3,6-8H2,(H,18,19);1H/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPCFWJBYPCNKR-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=CC=C2C(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC=CC=C2C(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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